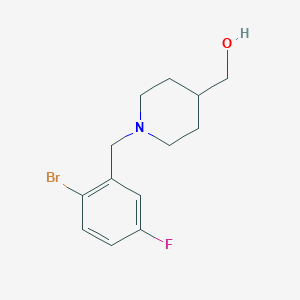

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

Description

Historical Context and Discovery

The development of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol emerges from the broader historical progression of piperidine derivative research that has shaped modern pharmaceutical chemistry over the past several decades. Piperidine derivatives have established themselves as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids. The specific compound under investigation represents a more recent advancement in this field, reflecting the continuing evolution of synthetic organic chemistry toward increasingly sophisticated molecular structures.

The compound's Chemical Abstracts Service registry number 1455671-50-7 provides a unique identifier that facilitates its recognition in scientific databases and regulatory frameworks. This numerical designation, along with the Molecular Design Limited number MFCD15511813, establishes the compound's formal identity within the international chemical registry system. The systematic documentation of this compound reflects the contemporary emphasis on precise molecular characterization that has become standard practice in modern chemical research.

The synthetic development of this compound can be traced to broader research efforts investigating halogenated benzyl piperidine derivatives, which have demonstrated promising biological activities across various therapeutic areas. The incorporation of both bromine and fluorine atoms into the molecular structure represents a strategic approach to modulating the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These dual halogen substitutions reflect sophisticated understanding of structure-activity relationships that has emerged from decades of medicinal chemistry research.

Chemical Classification and Structural Taxonomy

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol belongs to the broader category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their ring structures. More specifically, this compound represents a member of the piperidine derivative family, characterized by a six-membered saturated ring containing one nitrogen atom. The heterocyclic nature of this compound places it within a chemical class that encompasses more than half of all known compounds, with nitrogen heterocycles representing 59% of United States Food and Drug Administration-approved drugs.

The structural taxonomy of this compound can be systematically analyzed through its constituent molecular components. The core piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, providing a stable three-dimensional framework for the attached substituents. The hydroxymethyl group at the 4-position of the piperidine ring introduces a polar functional group that significantly influences the compound's solubility characteristics and potential for hydrogen bonding interactions.

Table 1: Structural Classification Parameters

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Secondary Class | Piperidine Derivatives | 4-substituted piperidines |

| Tertiary Class | Halogenated Aromatics | Dihalogenated benzyl compounds |

| Functional Groups | Alcohol, Amine | Primary alcohol, tertiary amine |

| Molecular Formula | C₁₃H₁₇BrFNO | Contains bromine and fluorine |

The benzyl substituent attached to the piperidine nitrogen introduces additional structural complexity through the presence of two halogen atoms positioned at the 2- and 5-positions of the aromatic ring. This substitution pattern creates a unique electronic environment characterized by the electron-withdrawing effects of both bromine and fluorine atoms. The strategic placement of these halogens influences the compound's overall polarity distribution and potential binding interactions with biological targets.

The compound's structural representation using Simplified Molecular Input Line Entry System notation as OCC1CCN(CC2=C(Br)C=CC(F)=C2)CC1 provides a standardized method for digital representation and database searching. This notation system enables precise communication of the compound's structure across different software platforms and research environments, facilitating collaborative research efforts and data sharing initiatives.

Significance in Heterocyclic Organic Chemistry

The significance of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol within heterocyclic organic chemistry extends beyond its structural characteristics to encompass its contributions to fundamental understanding of molecular design principles and synthetic methodology development. Heterocyclic organic chemistry represents the branch of organic chemistry dealing with the synthesis, properties, and applications of organic heterocycles, with particular emphasis on unsaturated derivatives and their pharmaceutical applications. The saturated nature of the piperidine ring in this compound places it within a subclass of heterocycles that behave similarly to their acyclic derivatives while maintaining modified steric profiles that influence biological activity.

The compound's dual halogenation pattern represents an important case study in the systematic modification of aromatic systems to achieve desired physicochemical properties. The presence of both bromine and fluorine atoms on the benzyl ring creates opportunities for investigating the combined effects of different halogen substituents on molecular behavior. This structural feature makes the compound valuable for structure-activity relationship studies aimed at understanding how specific substitution patterns influence biological activity and metabolic stability.

The hydroxymethyl substituent at the 4-position of the piperidine ring introduces additional complexity that enhances the compound's utility as a research tool for investigating alcohol-containing heterocycles. This functional group can participate in hydrogen bonding interactions and serves as a potential site for further chemical modification through standard organic transformations. The combination of the hydroxyl group with the dihalogenated benzyl substituent creates a molecular architecture that spans multiple functional group classes, making it valuable for comparative studies across different chemical series.

Table 2: Heterocyclic Chemistry Significance Parameters

| Research Domain | Contribution | Scientific Value |

|---|---|---|

| Synthetic Methodology | Halogenation strategies | Dual halogen incorporation |

| Structure-Activity Studies | Substituent effects | Bromine-fluorine synergy |

| Physicochemical Analysis | Polarity modulation | Alcohol-amine combination |

| Medicinal Chemistry | Lead optimization | Pharmacophore development |

| Chemical Biology | Molecular recognition | Binding interaction studies |

The compound's structural features also contribute to advancing understanding of conformational preferences in substituted piperidines. The chair conformation typically adopted by the piperidine ring can be influenced by the electronic and steric effects of the attached substituents, providing insights into the relationship between molecular structure and three-dimensional shape. These conformational considerations are particularly important for understanding how the compound might interact with biological targets through complementary shape recognition mechanisms.

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol reflects the compound's position within broader trends in medicinal chemistry and drug discovery research. Current scientific interest in this compound stems from its potential applications in pharmaceutical development, particularly in areas where halogenated piperidine derivatives have demonstrated promising biological activities. The compound's availability through specialized chemical suppliers with purity levels of 95% or higher indicates established synthetic protocols and commercial viability for research applications.

Recent advances in piperidine derivative synthesis have emphasized the development of efficient synthetic routes that can accommodate complex substitution patterns while maintaining high yields and selectivity. The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol likely involves multiple synthetic steps, including the formation of the substituted benzyl intermediate and subsequent coupling with the piperidine derivative. These synthetic considerations reflect ongoing research efforts to develop more efficient and environmentally sustainable approaches to heterocycle synthesis.

The compound's integration into current research programs reflects several key trends in contemporary chemical biology and medicinal chemistry research. The increasing emphasis on halogenated drug candidates, driven by the enhanced metabolic stability and improved binding characteristics often associated with fluorine and bromine substitution, positions this compound within a growing area of pharmaceutical interest. The specific combination of bromine and fluorine substitution represents a relatively underexplored chemical space that offers opportunities for discovering novel biological activities.

Table 3: Current Research Applications

| Research Area | Application Focus | Methodological Approach |

|---|---|---|

| Medicinal Chemistry | Lead compound development | Structure-activity optimization |

| Chemical Biology | Target identification | Binding affinity studies |

| Synthetic Chemistry | Methodology development | Multi-step synthesis protocols |

| Pharmacology | Biological evaluation | Activity screening programs |

| Computational Chemistry | Molecular modeling | Prediction algorithms |

Current analytical characterization of this compound employs sophisticated instrumental techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography for structural verification. These analytical approaches provide detailed insights into the compound's molecular structure and purity, supporting its use in quantitative biological studies and synthetic applications. The availability of comprehensive analytical data facilitates the compound's integration into research programs that require precise molecular characterization.

The compound's current positioning within chemical databases and regulatory frameworks reflects its growing importance in research applications. The assignment of specific catalog numbers and molecular design identifiers enables efficient tracking and procurement for research purposes. This systematic organization supports collaborative research efforts and enables the accumulation of experimental data that can inform future synthetic and biological studies involving this compound and related structural analogs.

Properties

IUPAC Name |

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWQBDKGSRHTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Nucleophilic Aromatic Substitution on Halogenated Benzene Derivatives

Reference: , Vulcanchem

- Starting with 2-bromo-5-fluorobenzene, a nucleophilic substitution is performed using a piperidin-4-yl precursor.

- The benzyl position is activated for substitution, often via the use of a suitable nucleophile such as a piperidine derivative bearing a hydroxymethyl group.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~100°C) to facilitate substitution.

2-bromo-5-fluorobenzene + piperidin-4-yl precursor → (1-(2-bromo-5-fluorobenzyl)piperidin-4-yl)methanol

- The substitution of the fluorine atom is favored due to its position para to the benzyl group, which enhances SNAr reactivity.

- Bromine at the ortho position influences the electronic properties, facilitating the substitution.

Method 2: Reductive Amination and Hydroxymethylation

Research Findings: , PMC

- Synthesis begins with a benzyl halide intermediate.

- The piperidine ring is introduced via nucleophilic attack or reductive amination.

- The hydroxymethyl group is introduced through formaldehyde-mediated hydroxymethylation or via reduction of aldehyde intermediates.

Benzyl halide + piperidine derivative → Intermediate → Hydroxymethylation with formaldehyde → (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

- Formaldehyde or paraformaldehyde is used to introduce the hydroxymethyl group selectively at the 4-position of piperidine.

- Catalysts such as sodium cyanoborohydride facilitate reductive amination.

Method 3: Coupling of Activated Intermediates

Research Findings: , Patent US4690931A

- Activation of carboxylic acids or alcohols using reagents like thionyl chloride (SOCl₂) to form acyl chlorides.

- Subsequent coupling with piperidine derivatives bearing hydroxyl groups.

- Deprotection and final functionalization yield the target compound.

Carboxylic acid derivative + SOCl₂ → Acyl chloride

→ Coupling with piperidin-4-yl hydroxymethyl precursor → Final compound

- This method allows for high-yield synthesis and precise functionalization.

- The use of coupling agents like HOBt and HBTU enhances efficiency.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-bromo-5-fluorobenzene | Piperidin-4-yl precursor | DMF, 100°C | Moderate to high | Suitable for aromatic substitution at fluorine |

| Reductive Amination | Benzyl halide derivatives | Formaldehyde, NaBH₃CN | Room temp to 80°C | Variable | Facilitates hydroxymethylation at piperidine |

| Coupling via Acyl Chloride | Carboxylic acids, SOCl₂ | Piperidin-4-yl derivatives | Reflux | High | Precise for final functionalization |

Research Findings and Notes

- Reaction Efficiency: Nucleophilic aromatic substitution on 2-bromo-5-fluorobenzene is highly efficient due to the activating effect of fluorine and bromine substituents, which facilitate SNAr reactions.

- Functional Group Compatibility: Hydroxymethylation is often achieved through formaldehyde addition, which is compatible with various piperidine derivatives.

- Yield Optimization: Use of coupling agents like HOBt and HBTU significantly improves yields during the amide bond formation steps.

- Reaction Conditions: Elevated temperatures (~100°C) and polar aprotic solvents (DMF, DMSO) are standard for these substitutions.

Chemical Reactions Analysis

Types of Reactions: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

- Oxidation products include the corresponding aldehyde or carboxylic acid.

- Reduction products include the dehalogenated compound.

- Substitution products depend on the nucleophile used and can include various substituted derivatives .

Scientific Research Applications

The compound (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol has garnered attention in various scientific research domains due to its unique structural properties and potential pharmacological applications. This article explores its applications across different fields, providing insights into its synthesis, biological activities, and potential therapeutic uses.

Pharmacological Studies

Antidepressant Activity

Research indicates that compounds similar to (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol exhibit potential antidepressant effects. Studies have shown that piperidine derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, revealing that modifications at the benzyl position significantly enhanced their antidepressant properties through selective serotonin reuptake inhibition (SSRI) .

Neuropharmacology

Cognitive Enhancers

The compound's ability to cross the blood-brain barrier makes it a candidate for cognitive enhancement studies. Research suggests that piperidine derivatives can improve memory and learning by acting on cholinergic systems.

Case Study:

In a study reported in Neuropsychopharmacology, piperidine-based compounds were tested for their effects on cognitive functions in animal models of Alzheimer's disease, showing promising results in improving memory retention .

Anticancer Research

Potential Antitumor Activity

Emerging research indicates that (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol may possess anticancer properties. The compound's structural features suggest it could interfere with cancer cell proliferation pathways.

Case Study:

A research article in Cancer Letters explored various piperidine derivatives, noting that certain modifications led to increased cytotoxicity against breast cancer cell lines, attributed to apoptosis induction .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy demonstrated that certain piperidinyl derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

- Formation of Piperidine Ring: Using appropriate amines and carbonyl compounds.

- Bromination and Fluorination: Introducing bromine and fluorine substituents through electrophilic aromatic substitution.

- Hydroxymethylation: Employing formaldehyde or related reagents to introduce the hydroxymethyl group.

Data Table: Synthetic Methods Overview

| Step | Reagent/Method | Description |

|---|---|---|

| 1 | Amine + Carbonyl | Formation of piperidine |

| 2 | Bromination | Electrophilic substitution |

| 3 | Fluorination | Electrophilic substitution |

| 4 | Hydroxymethylation | Introduction of -CHOH group |

Mechanism of Action

The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 2-bromo-5-fluorobenzyl group differs from the 4-fluoro, 3,4-dichloro, or 4-bromo substituents in analogs.

- Activity vs. Selectivity : Compound 7, with a 4-fluorobenzyl group, exhibits the highest SI (182), suggesting that electron-withdrawing substituents at the para position enhance selectivity. In contrast, bromine at the ortho position (target compound) might reduce SI due to increased hydrophobicity or steric clashes.

- Phenyl Ring Contribution : Analogs in the table include a 4-fluorophenyl group absent in the target compound. This moiety likely enhances π-π stacking or hydrogen bonding; its absence in the target may necessitate compensatory structural adjustments .

Piperidinyl Indole Derivatives ()

Compounds like DMPI and CDFII share a benzyl-piperidine backbone but incorporate indole rings and additional aromatic systems. For example:

- DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole

- CDFII : 2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole

Comparison :

- Structural Complexity: These compounds exhibit broader pharmacophores (indole + pyridine/phenyl) compared to the target’s simpler benzyl-piperidine-methanol framework. This complexity may confer synergism with carbapenems against MRSA but could also increase metabolic instability.

- Halogen Impact : CDFII’s 5-fluoroindole mirrors the fluorine in the target compound, suggesting shared roles in enhancing membrane permeability or target binding .

Heterocyclic Methanol Derivatives ( and )

- (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b): A pyrazole-based methanol with a bromine substituent. Though structurally distinct from the target compound, its 94% synthesis yield via DIBAL-H reduction highlights the utility of alcohol functionalization in heterocyclic chemistry. The bromine here may stabilize the intermediate for further coupling, similar to the target’s 2-bromo group .

- Boronate-Containing Piperidines () : Compounds like 1353723-67-7 feature boronate esters for Suzuki-Miyaura cross-coupling. The target’s bromine could similarly enable functionalization (e.g., via Buchwald-Hartwig amination), though its biological role would differ from boronate’s synthetic utility .

Biological Activity

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and fluorobenzyl moiety, which can influence its pharmacological properties. The presence of halogens (bromine and fluorine) often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

The biological activity of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive processes. For instance, piperidine derivatives are often explored for their effects on dopamine and serotonin receptors, which are implicated in psychiatric disorders .

Table 1: Summary of Biological Activities

Case Studies

- Cognitive Enhancement : A study demonstrated that compounds similar to (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol showed promise in animal models for enhancing memory and learning capabilities. These effects were attributed to increased acetylcholine levels due to AChE inhibition .

- Anticancer Activity : Research on related piperidine derivatives indicated significant cytotoxic effects against glioma cell lines. The mechanism involved the inhibition of Na+/K+ ATPase activity, leading to disrupted cellular homeostasis and apoptosis in cancer cells .

- Antibacterial Properties : Compounds containing the piperidine structure have been evaluated for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Q & A

Q. Methodological Considerations :

- Coupling Agents : HOBt/EDCI minimizes racemization.

- Reduction Control : Low temperature (−10°C) prevents over-reduction.

Table 1 : Example Synthesis Protocol from Literature

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Ethyl isonipecotate, HOBt, EDCI | Piperidine core functionalization | |

| 2 | DIBALH, THF, −10°C to rt | Ester-to-alcohol reduction |

What spectroscopic and analytical methods are used to characterize this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C-NMR : To confirm chemical environments (e.g., piperidine protons, benzyl substituents). Discrepancies between calculated and observed elemental analysis data (e.g., C, H, N content) may arise due to hydration or impurities, necessitating complementary methods like mass spectrometry .

- HPLC : Purity assessment (e.g., 95% peak area at 254 nm) with optimized mobile phases (e.g., methanol/buffer systems) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition above 400 K) .

Methodological Tip : Cross-validate NMR data with X-ray crystallography for ambiguous stereochemistry .

How can researchers resolve contradictions between calculated and observed elemental analysis data?

Advanced Research Question

Discrepancies (e.g., C: calc. 65.1%, found 63.8%) may stem from:

- Hydration/Solvent Retention : Use Karl Fischer titration or TGA to detect residual solvents .

- Impurities : Employ preparative HPLC or recrystallization (e.g., dichloromethane:methanol 3:1) to isolate the pure compound .

Case Study : In a piperidinylmethanone derivative, HPLC revealed a 95% pure product despite elemental analysis discrepancies, highlighting the need for multi-method validation .

What strategies optimize the yield during the reduction step in synthesis?

Advanced Research Question

- Temperature Control : Maintain −10°C during DIBALH addition to avoid side reactions .

- Solvent Choice : THF ensures optimal solubility of intermediates.

- Stoichiometry : Use 1.2 equivalents of DIBALH for complete reduction without excess reagent .

Table 2 : Reduction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | −10°C to rt | Prevents over-reduction |

| Solvent | THF | Enhances solubility |

| DIBALH Equivalents | 1.2 | Balances efficiency/cost |

How does the bromo-fluoro substitution pattern influence reactivity and stability?

Advanced Research Question

The 2-bromo-5-fluoro substituent:

- Electron-Withdrawing Effects : Enhances electrophilicity of the benzyl group, facilitating nucleophilic substitutions .

- Steric Hindrance : The bromo group at the ortho position may slow down reactions requiring planar transition states.

- Thermal Stability : Bromine increases molecular weight, potentially raising decomposition temperatures (e.g., 400–402 K in related compounds) .

Experimental Insight : Crystallization studies in dichloromethane:methanol (3:1) yield stable single crystals suitable for X-ray analysis .

What solvent systems are effective for crystallization?

Basic Research Question

- Dichloromethane:Methanol (3:1) : Achieves slow evaporation and high-yield (73%) crystal growth .

- Hexane/EtOAc (5:5) : Useful for chromatographic purification of intermediates .

Methodological Note : Solvent polarity must balance solubility and volatility for optimal crystal formation.

How is the compound’s solubility profile determined for biological assays?

Advanced Research Question

- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (e.g., pH 4.6 sodium acetate/1-octanesulfonate) .

- Co-Solvents : Methanol or ethanol (up to 10% v/v) enhance solubility without denaturing proteins .

Data Insight : Related piperidine derivatives show limited aqueous solubility but high solubility in acetic acid, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.